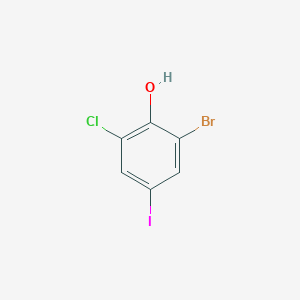
2-Bromo-6-chloro-4-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-iodophenol is an organic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method is the sequential halogenation of phenol. The process involves:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Iodination: Finally, the chlorinated product undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-chloro-4-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-4-iodophenol depends on its interaction with molecular targets. In biological systems, it may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Disrupt Cellular Processes: Affect cellular signaling pathways and metabolic processes.
Induce Oxidative Stress: Generate reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-chloro-6-iodoaniline
- 2-Bromo-4-chloro-6-iodobenzaldehyde
Comparison: 2-Bromo-6-chloro-4-iodophenol is unique due to the presence of three different halogens, which imparts distinct reactivity and properties compared to other halogenated phenols. Its combination of bromine, chlorine, and iodine allows for versatile chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H3BrClIO |
|---|---|
Peso molecular |
333.35 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-4-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |
Clave InChI |
YPFLSUFEUOXPAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)O)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


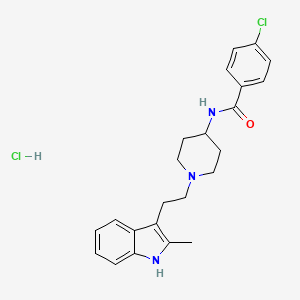
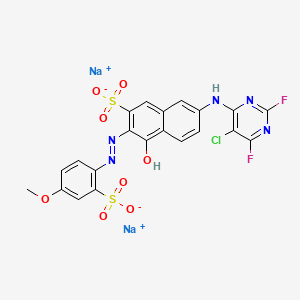

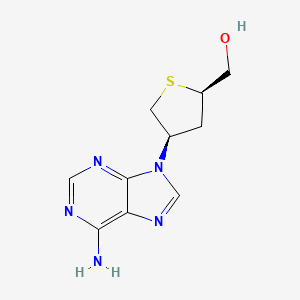
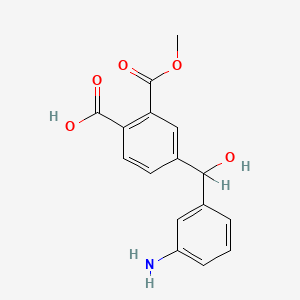
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
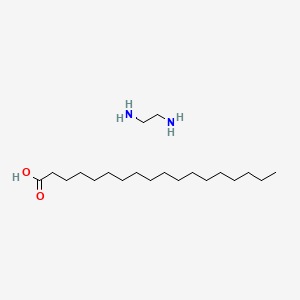




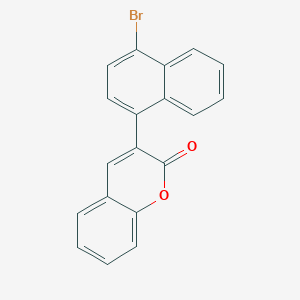
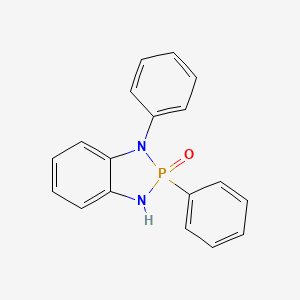
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
